N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide
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Overview
Description
N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, and a hydroxyphenylmethylideneamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide typically involves a multi-step process. One common method includes the condensation of 2-hydroxybenzaldehyde with 2-phenylquinoline-4-carboxamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating diseases such as malaria and cancer.
Industry: Utilized in the synthesis of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(Salicylidene)-2-hydroxyaniline: Known for its antimicrobial activity.
7-Chloro-4-aminoquinoline derivatives: Used in antimalarial drugs.
Indole derivatives: Exhibit diverse biological activities, including anticancer and antiviral properties.
Uniqueness
N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide stands out due to its unique combination of a quinoline core with a hydroxyphenylmethylideneamino moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c27-22-13-7-4-10-17(22)15-24-26-23(28)19-14-21(16-8-2-1-3-9-16)25-20-12-6-5-11-18(19)20/h1-15,27H,(H,26,28)/b24-15- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEFBBGTFPZFKC-IWIPYMOSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C\C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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